Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine
Overview
Description
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique molecular structure, which includes two phenyl rings substituted with methoxycarbonyl groups and a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxycarbonylphenylboronic acid with a trifluoromethylated pyridine derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study molecular interactions and pathways. Its fluorescence properties may be exploited in imaging techniques to visualize cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine is structurally similar to other bis-phenyl pyridine derivatives, such as Bis-2,6-(4-methoxycarbonylphenyl)-4-(chloromethyl)pyridine and Bis-2,6-(4-methoxycarbonylphenyl)-4-(bromomethyl)pyridine.
Uniqueness: What sets this compound apart from its analogs is the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
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Properties
IUPAC Name |
methyl 4-[6-(4-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-13(4-8-15)18-11-17(22(23,24)25)12-19(26-18)14-5-9-16(10-6-14)21(28)30-2/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOIKUROGOTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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